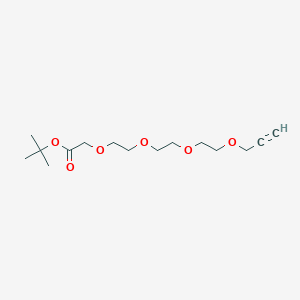

Propargyl-PEG4-CH2CO2tBu

Übersicht

Beschreibung

Propargyl-PEG4-CH2CO2tBu is a chemical compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a propargyl group, a polyethylene glycol chain with four ethylene glycol units, and a tert-butyl ester group. This compound is often used in various chemical and biological applications due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-CH2CO2tBu typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol, polyethylene glycol, and tert-butyl bromoacetate.

Formation of Propargyl-PEG4: Propargyl alcohol is reacted with polyethylene glycol in the presence of a suitable catalyst, such as potassium carbonate, to form Propargyl-PEG4.

Esterification: The resulting Propargyl-PEG4 is then esterified with tert-butyl bromoacetate in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Reactors: Continuous flow reactors are used to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Propargyl-PEG4-CH2CO2tBu undergoes various types of chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The propargyl group can be reduced to form alkanes or alkenes.

Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkanes and alkenes.

Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Propargyl-PEG4-CH2CO2tBu serves as a building block for synthesizing complex molecules and polymers. The propargyl group allows for reactions with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal in click chemistry, which is widely used for bioconjugation and the development of targeted therapeutics.

Scientific Research Applications

-

Chemistry :

- Synthesis of Complex Molecules : this compound is utilized in the synthesis of various polymers and small molecules, enabling researchers to create tailored materials for specific applications.

-

Biology :

- Modification of Biomolecules : The compound is employed to modify proteins and nucleic acids for labeling and imaging studies. This modification enhances the detection and tracking of biomolecules in biological systems.

-

Medicine :

- Drug Delivery Systems : this compound enhances the solubility and bioavailability of therapeutic agents. It is integral in developing PEGylated liposomes and nanoparticles, which improve drug targeting and reduce toxicity to healthy cells.

- Bioconjugation : The alkyne functional group facilitates the covalent attachment of drugs to targeting ligands or antibodies, leading to more effective treatments.

-

Industry :

- Production of Specialty Chemicals : The compound is also applied in creating specialty chemicals with desired properties, contributing to advancements in material science.

Case Studies

-

Targeted Drug Delivery :

A study demonstrated the use of this compound in developing a targeted drug delivery system for cancer therapy. By conjugating the compound with an anticancer drug through click chemistry, researchers achieved enhanced targeting to tumor cells while minimizing side effects on healthy tissues. -

Biomolecular Imaging :

In another application, this compound was used to label proteins for imaging studies. The stable triazole linkage formed with azide-bearing fluorescent dyes allowed for effective visualization of protein localization within cells, providing insights into cellular processes. -

Polymer Synthesis :

Researchers utilized this compound as a polymer precursor in synthesizing amphiphilic copolymers. These copolymers exhibited tunable properties that could be adjusted for specific applications in drug delivery systems.

Wirkmechanismus

The mechanism of action of Propargyl-PEG4-CH2CO2tBu is primarily based on its ability to undergo various chemical reactions. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The polyethylene glycol chain imparts water solubility and biocompatibility, while the tert-butyl ester group can be hydrolyzed under acidic conditions to release the active carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

Propargyl-PEG4-CH2CO2tBu can be compared with other similar compounds, such as:

Propargyl-PEG4-CH2CO2H: Lacks the tert-butyl ester group and has a free carboxylic acid group.

Propargyl-PEG4-NH2: Contains an amine group instead of the carboxylic acid or ester group.

Propargyl-PEG4-OH: Has a hydroxyl group instead of the carboxylic acid or ester group.

Uniqueness

The uniqueness of this compound lies in its combination of a propargyl group, a polyethylene glycol chain, and a tert-butyl ester group. This combination provides a versatile platform for various chemical modifications and applications in different fields.

Biologische Aktivität

Propargyl-PEG4-CH2CO2tBu is a specialized compound that combines a polyethylene glycol (PEG) backbone with a terminal alkyne group and a t-butyl ester protecting group. This structure provides unique properties that are particularly valuable in the fields of bioconjugation and drug delivery. The compound's biological activity primarily stems from its ability to facilitate stable linkages with various biomolecules through click chemistry, enhancing therapeutic efficacy and specificity.

Chemical Structure and Properties

- Chemical Formula : C15H26O6

- Molecular Weight : 302.4 g/mol

- CAS Number : 888010-02-4

The terminal alkyne group enables efficient reactions with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The PEG spacer enhances solubility and biocompatibility, making it suitable for various biological applications, including drug delivery systems and targeted therapeutics.

This compound does not exhibit inherent biological activity on its own; instead, its functionality is realized when conjugated with other biomolecules. The t-butyl ester can be cleaved under specific conditions to reveal a carboxylic acid, allowing for further conjugation reactions. This flexibility facilitates the development of complex bioconjugates that can be tailored for specific therapeutic applications.

Applications in Bioconjugation and Drug Delivery

- Targeted Drug Delivery : this compound is utilized to create drug delivery systems that enhance the targeting of therapeutic agents to specific tissues or cells, thereby improving treatment outcomes while minimizing side effects.

- Bioconjugation : The compound serves as a linker for attaching drugs, proteins, or other biomolecules, enabling the development of antibody-drug conjugates (ADCs) and other innovative therapeutic solutions.

- Surface Modification : It can modify the surface properties of biomaterials to improve cell adhesion or reduce non-specific binding, which is crucial in tissue engineering and regenerative medicine.

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar PEG derivatives:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Propargyl-PEG4 | Terminal alkyne | Click chemistry applications for precise linkages |

| Aminooxy-PEG4 | Aminooxy | Directly reacts with aldehydes without protection |

| Aminooxyacetamide-PEG | Aminooxy + Acetamide | Different linkage properties |

| Boc-Aminooxyacetamide-PEG | Protected Aminooxy | Requires deprotection for use |

| Propargyl-PEG4-CH2CO2-NHS | Alkyne + NHS ester | Facilitates stable linkages for bioconjugation |

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in various applications:

- Targeted Delivery Systems : A study highlighted its role in creating PEGylated liposomes that improved the pharmacokinetics of chemotherapeutic agents by enhancing their circulation time and reducing toxicity to healthy tissues.

- Antibody-Drug Conjugates (ADCs) : Research indicated that conjugating this compound to antibodies significantly increased their stability and efficacy against cancer cells, showcasing its potential in oncology therapies.

- Surface Modification Techniques : Investigations into biomaterial surfaces treated with this compound revealed enhanced protein adsorption characteristics, which are beneficial for improving biocompatibility in implants.

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUOCZSOXBPJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.